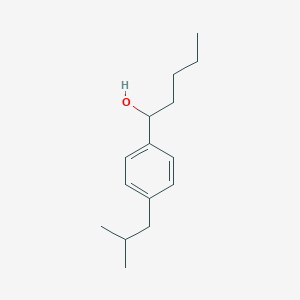

1-(4-Isobutylphenyl)pentanol

Description

Contextual Significance of Complex Alcohol Derivatives in Chemical Synthesis

Complex alcohol derivatives are fundamental building blocks in organic synthesis, serving as key intermediates in the creation of a wide array of more complex molecules. numberanalytics.comorganicchemistrytutor.com Their hydroxyl (-OH) group is a versatile functional group that can undergo numerous transformations, such as oxidation to aldehydes and ketones, or conversion to esters and ethers. numberanalytics.comwikipedia.org These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials.

The strategic introduction of an aryl group, as seen in aryl-substituted alcohols, can significantly influence the reactivity and properties of the parent alcohol. This structural feature is often exploited in the design of new synthetic methodologies. For instance, the presence of an aromatic ring can direct reactions to specific positions on the molecule and can be a key element in creating compounds with desired electronic and steric properties. The synthesis of these complex alcohols can be achieved through various methods, including Grignard reactions, which are excellent for forming carbon-carbon bonds. organicchemistrytutor.comorganicchemistrytutor.commdpi.com

Structural Characteristics and Nomenclature of 1-(4-Isobutylphenyl)pentanol

The compound this compound features a pentanol (B124592) chain where the hydroxyl group is located on the first carbon. This carbon is also attached to a phenyl ring, which is substituted at the para (4th) position with an isobutyl group.

The systematic IUPAC name for this compound is 1-[4-(2-methylpropyl)phenyl]pentan-1-ol . This name precisely describes the molecular architecture: "pentan-1-ol" indicates a five-carbon chain with a hydroxyl group on the first carbon, and "1-[4-(2-methylpropyl)phenyl]" specifies that the first carbon of the pentanol is attached to a phenyl ring which has a 2-methylpropyl (isobutyl) group at its fourth position.

Key Structural Features:

Chiral Center: The first carbon of the pentanol chain (C1) is a chiral center, as it is bonded to four different groups: a hydroxyl group, a hydrogen atom, a butyl group, and a 4-isobutylphenyl group. This means that this compound can exist as two enantiomers.

Aromatic Moiety: The 4-isobutylphenyl group provides a nonpolar, aromatic region to the molecule.

Aliphatic Chain: The pentanol chain contributes to the compound's lipophilicity.

Below is a table summarizing the key identifiers for this compound and a related, more studied compound, 1-(4-isobutylphenyl)ethanol.

| Property | This compound | 1-(4-Isobutylphenyl)ethanol |

| Molecular Formula | C15H24O | C12H18O nih.govnih.govsigmaaldrich.com |

| Molecular Weight | 220.35 g/mol | 178.27 g/mol nih.govsigmaaldrich.comscbt.com |

| IUPAC Name | 1-[4-(2-methylpropyl)phenyl]pentan-1-ol | 1-[4-(2-methylpropyl)phenyl]ethanol nih.gov |

| CAS Number | Not readily available | 40150-92-3 nih.gov |

This table presents data for this compound based on its chemical structure and compares it with the well-documented 1-(4-isobutylphenyl)ethanol.

Overview of Current Research Trajectories for Substituted Alcohols

Current research involving substituted alcohols is diverse and expanding, driven by the need for more efficient and selective synthetic methods. acs.org A significant area of focus is the development of novel catalytic systems for the synthesis and functionalization of these alcohols. acs.orgrsc.org

Recent trends include:

Transition-Metal Catalysis: The use of transition metals like palladium, iridium, and ruthenium to catalyze reactions such as arylation and alkylation of alcohols is a major research thrust. rsc.orgacs.orgorganic-chemistry.org These methods often offer high efficiency and selectivity under mild conditions.

Dehydrogenative Coupling: "Borrowing hydrogen" or dehydrogenative coupling strategies are gaining prominence as environmentally benign methods for forming C-N and C-C bonds starting from alcohols. rsc.org This approach generates water as the primary byproduct, making it an atom-economical process.

Asymmetric Synthesis: Given the chirality of many substituted alcohols, the development of enantioselective synthetic routes is crucial, particularly for applications in the pharmaceutical industry. This involves the use of chiral catalysts or reagents to produce a single enantiomer of the target molecule.

Functionalization of C-H Bonds: Research is also directed towards the direct functionalization of C-H bonds in the alkyl backbone of alcohols, using the hydroxyl group to direct the reaction. acs.org This strategy allows for the modification of the alcohol structure at positions that are otherwise difficult to access.

The exploration of substituted alcohols like this compound and its analogues continues to be a fertile ground for chemical innovation, promising new synthetic tools and access to novel molecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]pentan-1-ol |

InChI |

InChI=1S/C15H24O/c1-4-5-6-15(16)14-9-7-13(8-10-14)11-12(2)3/h7-10,12,15-16H,4-6,11H2,1-3H3 |

InChI Key |

LQGMXKXKTHJGAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)CC(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Isobutylphenyl Pentanol

Grignard Reagent-Mediated Synthetic Routes

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. Its application in the synthesis of 1-(4-isobutylphenyl)pentanol involves the reaction of an organomagnesium halide with a suitable carbonyl compound.

Reaction of 4-Isobutylbenzaldehyde with Appropriate Grignard Reagents

A primary route to this compound involves the reaction of 4-isobutylbenzaldehyde with a butylmagnesium halide, typically butylmagnesium bromide. In this nucleophilic addition reaction, the butyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during aqueous workup yields the desired secondary alcohol, this compound. The general transformation is depicted below:

Reactants: 4-Isobutylbenzaldehyde, Butylmagnesium Bromide

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

Product: this compound

The success of this reaction is highly dependent on maintaining anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent by water.

Subsequent Reduction Steps in One-Pot or Sequential Syntheses

In some synthetic strategies, a ketone precursor, 4-isobutylvalerophenone, can be synthesized first, for instance, through the reaction of 4-isobutylbenzoyl chloride with a suitable organocadmium or organocuprate reagent. This ketone can then be reduced to this compound. While not a direct Grignard addition to form the final product in one step, Grignard reagents can be used in the synthesis of precursors.

Alternatively, "one-pot" syntheses aim to combine multiple reaction steps in a single reaction vessel. For example, a Grignard reagent could be used to form a more complex intermediate which is then reduced in situ to the target alcohol. nih.gov

Optimization of Catalyst Systems and Solvent Environments

The efficiency and yield of Grignard reactions can be influenced by the choice of solvent and the presence of catalysts or additives. Ethereal solvents like diethyl ether and THF are standard due to their ability to solvate the magnesium center of the Grignard reagent, stabilizing it and facilitating the reaction. The optimization of reaction conditions, such as temperature and reactant stoichiometry, is crucial for maximizing the yield and minimizing the formation of byproducts, such as Wurtz coupling products.

Catalytic Hydrogenation of Precursor Carbonyl Compounds

Catalytic hydrogenation offers a clean and efficient method for the reduction of carbonyl compounds to alcohols. This process involves the addition of hydrogen across the carbon-oxygen double bond in the presence of a metal catalyst.

Application of Heterogeneous Catalysts (e.g., Raney Nickel Analogs)

The precursor ketone, 4-isobutylvalerophenone, can be effectively reduced to this compound via catalytic hydrogenation. Heterogeneous catalysts are widely employed for this transformation due to their ease of separation from the reaction mixture.

Raney Nickel: A prominent example is Raney nickel, a fine-grained nickel catalyst derived from a nickel-aluminum alloy. wikipedia.org It is known for its high catalytic activity in the hydrogenation of various functional groups, including carbonyls. wikipedia.orgacs.org The hydrogenation of 4-isobutylacetophenone to 1-(4'-isobutylphenyl)ethanol has been successfully carried out using a treated activated sponge nickel catalyst, like Raney nickel, in the absence of a solvent. google.com This suggests a similar approach would be effective for the longer-chain analog, 4-isobutylvalerophenone. The structural and thermal stability of Raney nickel allows for its use under a broad range of reaction conditions. wikipedia.org Polymer-supported Raney nickel catalysts have also been developed to enhance selectivity and sustainability in reduction reactions. semanticscholar.orgmdpi.com

Other Heterogeneous Catalysts: Besides Raney nickel, other catalysts such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are also effective for the hydrogenation of aromatic ketones. For instance, palladium catalysts have been investigated for the hydrogenation of 4-isobutylacetophenone, a structurally related compound. researchgate.net

| Catalyst | Precursor Compound | Key Features |

|---|---|---|

| Raney Nickel | 4-Isobutylvalerophenone | High activity, cost-effective, reusable. acs.org |

| Palladium on Carbon (Pd/C) | Aromatic Ketones | High catalytic activity, often used for selective hydrogenations. researchgate.net |

| Platinum on Carbon (Pt/C) | Aromatic Ketones | Effective under mild conditions. |

| Copper-based catalysts | 1-(4-isobutyl-phenyl)ethanone | Used for hydrogenation to reduce side-products. google.com |

Homogeneous Catalysis for Selective Reduction

Homogeneous catalysts, which are soluble in the reaction medium, can offer high selectivity and activity under mild conditions. Transition metal complexes, such as those of rhodium, ruthenium, and iridium, are often used. For the reduction of 4-isobutylvalerophenone, a homogeneous catalyst could potentially offer high chemoselectivity, reducing the aromatic ring only under more forcing conditions.

| Catalyst Type | Examples | Advantages |

|---|---|---|

| Rhodium Complexes | Wilkinson's catalyst | High selectivity for carbonyl reduction. |

| Ruthenium Complexes | Ru-BINAP | Can be used for asymmetric hydrogenation. |

| Iridium Complexes | Crabtree's catalyst | Active for the hydrogenation of hindered ketones. |

Hydride Reduction Strategies for Carbonyl Precursors

The most direct and conventional method for synthesizing this compound is through the reduction of its corresponding carbonyl precursor, 4-isobutylvalerophenone. This transformation involves the conversion of a ketone functional group to a secondary alcohol via the addition of a hydride (H⁻).

Sodium Borohydride and Other Chemical Reducing Agents

Sodium borohydride (NaBH₄) is a widely used and effective reagent for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comlibretexts.org It is known for its mild reactivity and high selectivity for carbonyl groups, making it suitable for use in protic solvents like methanol or ethanol (B145695). tamu.edu The reaction mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of 4-isobutylvalerophenone. libretexts.orgyoutube.com A subsequent protonation step, typically from the solvent, yields the final alcohol product, this compound. libretexts.org

An analogous reaction, the reduction of p-isobutylacetophenone with sodium borohydride in methanol, has been reported to produce 1-(4-isobutylphenyl)ethanol with a yield of 87.2%. chemicalbook.com This suggests a similar high efficiency for the synthesis of this compound from its five-carbon chain precursor.

Beyond sodium borohydride, other reducing agents can also be employed. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent but is less selective and reacts violently with protic solvents, requiring anhydrous conditions. libretexts.orglibretexts.org Catalytic hydrogenation is another alternative. For instance, the hydrogenation of 4-isobutylacetophenone in the absence of a solvent using a Raney nickel catalyst is a patented method for producing the corresponding alcohol. google.com Similarly, catalyst compositions containing copper have been developed for the hydrogenation of 1-(4-isobutylphenyl)ethanone. google.com These catalytic methods offer an alternative pathway that avoids the use of stoichiometric metal hydride reagents.

Evaluation of Regioselectivity and Yield in Chemical Reduction

For the reduction of a simple ketone like 4-isobutylvalerophenone, which possesses a single reducible carbonyl group and no other easily reducible functionalities, the concept of regioselectivity is straightforward; the reduction occurs predictably at the ketone. beilstein-journals.org The primary metrics for evaluating these reactions are chemical yield and reaction conditions.

The choice of reducing agent and solvent significantly impacts the reaction's efficiency and practicality. researchgate.net Sodium borohydride offers a balance of reactivity and safety, typically providing high yields under mild conditions. tamu.eduorganic-chemistry.org The table below summarizes typical yields and conditions for the reduction of aryl ketones using various methods, providing a predictive framework for the synthesis of this compound.

| Reducing Agent/Catalyst | Substrate Example | Solvent | Yield | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | p-Isobutylacetophenone | Methanol | 87.2% | chemicalbook.com |

| Raney Nickel | 4-Isobutylacetophenone | None (Neat) | Not specified in abstract | google.com |

| Copper-based Catalyst | 1-(4-Isobutylphenyl)ethanone | Not specified | High conversion | google.com |

Electrochemical Synthesis Approaches for Alcohol Functionalities

Electrochemical methods present a modern, sustainable alternative to traditional chemical reductions, replacing stoichiometric chemical reagents with electricity. mdpi.com These approaches can be applied to the synthesis of benzylic alcohols through the reduction of the corresponding ketones. In a typical setup, an electric current is passed through a solution containing the carbonyl precursor, leading to the reduction at the cathode.

Recent advancements have demonstrated the paired electrochemical approach for the direct hydroxylarylation of unactivated benzylic carbons, which can form sterically hindered alcohols. chemrxiv.org Mediator-free, direct electro-oxidation of benzylic alcohols to aldehydes has also been reported, showcasing the versatility of electrochemical methods in interconverting these functional groups. rsc.org Furthermore, practical and cost-efficient electrochemical methods have been developed for the selective monooxygenation of benzylic C(sp³)–H bonds to produce benzyl alcohols using continuous flow reactors, which avoids catalysts and chemical oxidants. chemistryviews.org While specific studies on the electrochemical synthesis of this compound are not prevalent, the general success in synthesizing various benzylic alcohols suggests the viability of this approach for reducing 4-isobutylvalerophenone. jst.go.jp

Chemoenzymatic and Biocatalytic Routes to this compound

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, offering significant advantages in producing chiral compounds under mild conditions. nih.govtudelft.nl For the synthesis of this compound, which contains a stereocenter, biocatalytic reduction of the prochiral ketone precursor is an attractive method for obtaining enantiomerically pure forms of the alcohol. nih.gov

Enantioselective Reduction of Ketone Intermediates

The enantioselective reduction of aryl ketones to form chiral α-aryl alcohols is a well-established biocatalytic process. acs.org Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), often found in whole-cell biocatalysts like yeast or bacteria, can reduce ketones with high enantioselectivity. nih.govgeorgiasouthern.edu These enzymes utilize cofactors like NADH or NADPH as the source of hydride. nih.gov

For example, perakine reductase (PR) from Rauvolfia has been shown to reduce a variety of aryl ketones to α-chiral aryl alcohols with excellent enantioselectivity and satisfactory yields. acs.org Similarly, the use of plant cells, such as Daucus carota (carrot root), has been demonstrated for the efficient reduction of various prochiral ketones to optically active secondary alcohols with moderate to excellent chemical yields. semanticscholar.orgacs.org These methods provide a green and effective route to chiral alcohols that are valuable as building blocks for pharmaceuticals.

| Biocatalyst | Substrate Type | Outcome | Reference |

|---|---|---|---|

| Perakine Reductase (PR) | Aryl ketones | Excellent enantioselectivity | acs.org |

| Daucus carota (carrot) root cells | Prochiral ketones (acetophenones, etc.) | Moderate to excellent yield of optically active alcohols | semanticscholar.orgacs.org |

| Yeast Alcohol Dehydrogenase I (YADH) | Aldehydes (e.g., Furfural) | High conversion and selectivity | acs.org |

| Immobilised Ene Reductase | Activated alkenes | High conversion in organic solvent | nih.gov |

Biocatalyst Identification and Engineering for Enhanced Production

The discovery and optimization of biocatalysts are crucial for developing efficient industrial processes. mdpi.com The identification of suitable enzymes often begins with screening diverse microbial sources, including bacteria and fungi, for their ability to reduce the target ketone. nih.gov The vast genetic diversity of microorganisms, such as those from marine environments, provides a rich source for novel biocatalysts. mdpi.com

Once a promising enzyme is identified, its performance can often be enhanced through metabolic and protein engineering. nih.gov This can involve modifying the host organism's metabolic pathways to improve cofactor regeneration, a critical aspect of reductase-catalyzed reactions. asm.org For instance, engineering can ensure the efficient recycling of NADH or NADPH, which is consumed during the reduction. nih.govnih.gov Furthermore, the enzyme itself can be modified through directed evolution or site-directed mutagenesis to improve its stability, activity, or selectivity towards a non-natural substrate like 4-isobutylvalerophenone. These strategies are key to developing robust and economically viable biocatalytic processes for the production of specific chiral alcohols. mdpi.com

Stereochemical Investigations of 1 4 Isobutylphenyl Pentanol

Enantiomeric Resolution Techniques

Enantiomeric resolution refers to the process of separating a racemic mixture into its individual enantiomers. For 1-(4-isobutylphenyl)pentanol, both chromatographic and biocatalytic methods have proven effective.

Chiral chromatography is a powerful analytical technique used to separate enantiomers, allowing for the determination of their relative amounts, expressed as enantiomeric excess (ee). This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Gas chromatography (GC) with a chiral stationary phase is a well-established method for the enantiomeric separation of volatile chiral compounds like this compound. researchgate.netgcms.czchromatographyonline.comnih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.com Cyclodextrin derivatives are commonly used as chiral selectors in GC stationary phases. gcms.czazom.com For analogous secondary alcohols, successful separations have been achieved using columns with these types of phases. The selection of the appropriate chiral stationary phase and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are critical for achieving baseline separation of the enantiomers.

Table 1: Illustrative GC Parameters for Chiral Separation of a Secondary Alcohol

| Parameter | Value |

| Column | Cyclodextrin-based Chiral GC Column (e.g., Rt-βDEXse) |

| Carrier Gas | Hydrogen or Helium |

| Injection Mode | Split |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp at 5 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

Chiral Chromatography for Enantiomeric Excess Determination

High-Performance Liquid Chromatography with Chiral Columns

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is another widely used technique for the enantioseparation of a broad range of chiral compounds, including alcohols. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and have been successfully applied to the resolution of numerous chiral molecules. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the enantiomers and the chiral stationary phase. sigmaaldrich.com The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695), significantly influences the retention and resolution of the enantiomers. researchgate.net

Table 2: Representative HPLC Conditions for Chiral Resolution of a Secondary Alcohol

| Parameter | Value |

| Column | Polysaccharide-based Chiral Column (e.g., Chiralpak IA) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Kinetic Resolution via Biocatalysis

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, leading to the separation of the unreacted enantiomer and the product. Biocatalysts, such as enzymes, are highly efficient and stereoselective catalysts for kinetic resolutions.

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols, including secondary alcohols structurally similar to this compound. jocpr.comnih.gov The most commonly employed lipase for this purpose is Candida antarctica lipase B (CAL-B), often in an immobilized form. nih.govmdpi.comsigmaaldrich.com The resolution can be achieved through either enantioselective esterification or transesterification.

In lipase-catalyzed esterification, the racemic alcohol is reacted with an acyl donor, such as a carboxylic acid or an anhydride. The lipase selectively catalyzes the esterification of one enantiomer, leaving the other enantiomer unreacted. For example, in the resolution of a racemic secondary alcohol, CAL-B often preferentially acylates the (R)-enantiomer.

Transesterification involves the reaction of the racemic alcohol with an activated acyl donor, typically an ester like vinyl acetate or ethyl acetate. The lipase selectively transfers the acyl group to one of the alcohol's enantiomers. This method is often preferred due to the irreversible nature of the reaction with vinyl acetate, which can lead to higher enantiomeric excesses and yields.

Table 3: Example of Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

| Parameter | Details |

| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) |

| Substrate | Racemic this compound |

| Acyl Donor | Vinyl acetate |

| Solvent | Heptane |

| Temperature | 40 °C |

| Outcome | (S)-1-(4-isobutylphenyl)pentanol and (R)-1-(4-isobutylphenyl)pentyl acetate |

Alcohol Dehydrogenase (ADH) Mediated Kinetic Resolution

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.govrsc.orgqub.ac.uk They can be employed for the kinetic resolution of racemic alcohols through the enantioselective oxidation of one enantiomer. nih.gov For a racemic mixture of this compound, an ADH could selectively oxidize either the (R)- or (S)-enantiomer to the corresponding ketone, 4-isobutylvalerophenone, leaving the unreacted enantiomer in high enantiomeric purity. The enantioselectivity of ADHs can be influenced by the specific enzyme used, the reaction conditions, and the presence of cofactors such as NAD⁺ or NADP⁺. frontiersin.org This method offers an alternative to lipase-based resolutions and can be particularly useful when the opposite enantiomer is desired. nih.gov

Table 4: Illustrative ADH-Mediated Kinetic Resolution of a Racemic Secondary Alcohol

| Parameter | Details |

| Enzyme | Alcohol Dehydrogenase (e.g., from Lactobacillus brevis) |

| Substrate | Racemic this compound |

| Cofactor | NADP⁺ |

| Solvent | Buffer/Organic Co-solvent |

| Temperature | 30 °C |

| Outcome | Enantioenriched this compound and 4-isobutylvalerophenone |

Diastereomeric Salt Formation for Chiral Separation

The resolution of racemic this compound into its individual enantiomers can be effectively achieved through the classical method of diastereomeric salt formation. This technique relies on the principle that while enantiomers possess identical physical properties, diastereomers exhibit distinct solubilities, allowing for their separation by fractional crystallization.

A plausible and scientifically grounded approach for the chiral resolution of this compound involves a multi-step process. Initially, the racemic alcohol is derivatized to introduce a carboxylic acid functionality, which is essential for forming a salt with a chiral base. This can be accomplished by reacting the alcohol with an appropriate dicarboxylic anhydride, such as maleic anhydride or succinic anhydride, to form the corresponding monoester. This reaction creates a new chiral compound that now possesses a free carboxylic acid group.

The subsequent and crucial step involves the reaction of this racemic monoester with an enantiomerically pure chiral resolving agent, typically a chiral amine. The choice of the resolving agent is critical and often determined empirically. Common resolving agents for such purposes include naturally occurring alkaloids like brucine, strychnine, and cinchonidine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine.

The reaction between the racemic monoester of this compound and the single enantiomer of the chiral base results in the formation of a pair of diastereomeric salts. For instance, if the (R)-monoester and (S)-monoester are reacted with an (R)-chiral base, the resulting salts will be (R,R) and (S,R) diastereomers. These diastereomers, having different spatial arrangements, will exhibit different physical properties, most importantly, different solubilities in a given solvent system.

By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution, leaving the other diastereomer dissolved. The less soluble diastereomeric salt can then be isolated by filtration.

The final step involves the liberation of the enantiomerically pure alcohol from the isolated diastereomeric salt. This is typically achieved by treating the salt with a strong acid to protonate the carboxylate, followed by hydrolysis of the ester bond to regenerate the alcohol. A similar work-up of the mother liquor, which contains the more soluble diastereomer, allows for the recovery of the other enantiomer.

A hypothetical resolution process for this compound is outlined in the table below, based on established methods for similar secondary benzylic alcohols.

| Step | Procedure | Reactants | Product |

| 1. Esterification | Reaction of racemic this compound with maleic anhydride. | Racemic this compound, Maleic anhydride | Racemic 1-(4-isobutylphenyl)pentyl hydrogen maleate |

| 2. Salt Formation | Reaction of the racemic monoester with an enantiopure chiral amine. | Racemic monoester, (R)-1-Phenylethylamine | Diastereomeric salts: [(R)-monoester-(R)-amine] and [(S)-monoester-(R)-amine] |

| 3. Fractional Crystallization | Selective precipitation of the less soluble diastereomeric salt from a suitable solvent. | Mixture of diastereomeric salts in a chosen solvent (e.g., ethanol) | Crystalline less soluble diastereomeric salt and a solution of the more soluble diastereomeric salt |

| 4. Liberation of Enantiomer | Acidification and hydrolysis of the separated diastereomeric salt. | Isolated diastereomeric salt, Strong acid (e.g., HCl), Water | Enantiomerically enriched this compound |

This method, while effective, often requires optimization of the resolving agent, solvent, and crystallization conditions to achieve high enantiomeric excess and yield.

Asymmetric Synthesis Methodologies for Targeted Enantiomers

Asymmetric synthesis offers a more direct and often more efficient route to obtaining a specific enantiomer of a chiral compound, bypassing the need for resolving a racemic mixture. For the synthesis of enantiomerically pure (R)- or (S)-1-(4-isobutylphenyl)pentanol, the enantioselective reduction of the corresponding prochiral ketone, 1-(4-isobutylphenyl)pentan-1-one, is a prominent and well-established strategy. Two powerful and widely utilized methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly effective method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst. This catalyst, often prepared in situ or used as a pre-formed reagent, activates a borane reducing agent (e.g., borane-dimethyl sulfide complex) and directs its delivery to one of the two enantiotopic faces of the ketone's carbonyl group.

The stereochemical outcome of the reduction is predictable and depends on the chirality of the oxazaborolidine catalyst used. For the synthesis of a specific enantiomer of this compound, the appropriate (R)- or (S)-CBS catalyst would be selected. The reaction proceeds through a six-membered ring transition state involving the catalyst, the borane, and the ketone. The steric hindrance provided by the substituents on the catalyst directs the hydride transfer from the borane to a specific face of the carbonyl group, leading to the formation of the desired chiral alcohol with high enantioselectivity.

| Catalyst Component | Reagents | Expected Product Enantiomer |

| (R)-CBS Catalyst | 1-(4-isobutylphenyl)pentan-1-one, Borane-DMS complex | Predominantly (R)-1-(4-isobutylphenyl)pentanol |

| (S)-CBS Catalyst | 1-(4-isobutylphenyl)pentan-1-one, Borane-DMS complex | Predominantly (S)-1-(4-isobutylphenyl)pentanol |

The CBS reduction is known for its operational simplicity, high enantiomeric excesses (often >90% ee), and broad substrate scope, making it a valuable tool for the synthesis of chiral secondary alcohols like this compound.

Noyori Asymmetric Hydrogenation

Another powerful technique for the enantioselective synthesis of chiral alcohols is the Noyori asymmetric hydrogenation. This method employs a ruthenium catalyst bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. The hydrogenation is typically carried out using molecular hydrogen (H₂) as the reductant, often in the presence of a base.

The mechanism of the Noyori hydrogenation involves the coordination of the ketone to the chiral ruthenium complex. The chirality of the ligands creates a chiral environment around the metal center, which dictates the facial selectivity of the hydrogen transfer to the carbonyl group. By choosing the appropriate enantiomer of the chiral ligands (e.g., (R)-BINAP and (R,R)-diamine or (S)-BINAP and (S,S)-diamine), one can selectively synthesize either the (R)- or (S)-enantiomer of this compound with very high enantioselectivity.

| Catalyst System | Reactants | Expected Product Enantiomer |

| Ru-(S)-BINAP-(S,S)-diamine | 1-(4-isobutylphenyl)pentan-1-one, H₂, Base | Predominantly (S)-1-(4-isobutylphenyl)pentanol |

| Ru-(R)-BINAP-(R,R)-diamine | 1-(4-isobutylphenyl)pentan-1-one, H₂, Base | Predominantly (R)-1-(4-isobutylphenyl)pentanol |

The Noyori asymmetric hydrogenation is renowned for its high efficiency, excellent enantioselectivities (often >99% ee), and applicability to a wide range of ketones. It is a highly reliable and industrially relevant method for the production of enantiomerically pure alcohols.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Isobutylphenyl Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map of 1-(4-isobutylphenyl)pentanol can be assembled.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and the connectivity to neighboring protons. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic, carbinol, and aliphatic protons.

Aromatic Region (~7.1-7.3 ppm): The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The two protons ortho to the pentanol (B124592) substituent and the two protons ortho to the isobutyl group are chemically equivalent, respectively.

Carbinol Methine Proton (~4.6 ppm): The single proton attached to the same carbon as the hydroxyl group (the benzylic proton) is expected to appear as a triplet, due to coupling with the adjacent methylene (B1212753) (-CH₂) group of the pentyl chain. Its downfield shift is a direct result of the deshielding effect of the adjacent oxygen atom.

Aliphatic Region (~0.8-2.5 ppm): This region contains signals from the isobutyl and pentyl side chains.

The isobutyl group's methylene (-CH₂) protons appear as a doublet.

The methine (-CH) proton of the isobutyl group appears as a multiplet (nonet) due to coupling with the six methyl protons and two methylene protons.

The two terminal methyl (-CH₃) groups of the isobutyl moiety are equivalent and appear as a doublet.

The protons of the pentyl chain will present as a series of multiplets, with the terminal methyl group appearing as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (2H) | ~7.25 | d (Doublet) | 2H |

| Aromatic (2H) | ~7.10 | d (Doublet) | 2H |

| Carbinol CH-OH | ~4.65 | t (Triplet) | 1H |

| Isobutyl CH₂ | ~2.45 | d (Doublet) | 2H |

| Isobutyl CH | ~1.85 | m (Multiplet) | 1H |

| Pentyl CH₂ (adjacent to CH-OH) | ~1.75 | m (Multiplet) | 2H |

| Pentyl CH₂ (x2) | ~1.30 | m (Multiplet) | 4H |

| Isobutyl 2 x CH₃ | ~0.90 | d (Doublet) | 6H |

| Pentyl CH₃ | ~0.88 | t (Triplet) | 3H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single sharp peak. compoundchem.com The chemical shifts provide insight into the functional group and electronic environment of each carbon.

Aromatic Carbons (~125-145 ppm): Four signals are expected in this region: two for the protonated aromatic carbons and two for the quaternary (non-protonated) carbons. The carbon attached to the isobutyl group and the carbon attached to the pentanol side chain will have distinct chemical shifts. libretexts.org

Carbinol Carbon (~70-75 ppm): The carbon atom bonded to the hydroxyl group (C-OH) is significantly deshielded and appears in this characteristic range for secondary alcohols. wisc.edu

Aliphatic Carbons (~10-45 ppm): The remaining signals correspond to the carbons of the isobutyl and pentyl groups. The chemical shifts can be predicted based on their position relative to the aromatic ring and functional groups. libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary, C-CHOH) | ~143 |

| Aromatic C (quaternary, C-isobutyl) | ~140 |

| Aromatic CH (2C) | ~129 |

| Aromatic CH (2C) | ~126 |

| Carbinol CH-OH | ~74 |

| Isobutyl CH₂ | ~45 |

| Pentyl CH₂ (adjacent to CH-OH) | ~39 |

| Pentyl CH₂ | ~32 |

| Isobutyl CH | ~30 |

| Pentyl CH₂ | ~23 |

| Isobutyl 2 x CH₃ | ~22 |

| Pentyl CH₃ | ~14 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons, for example, confirming the entire sequence of the pentyl chain (CH-CH₂-CH₂-CH₂-CH₃) and the connectivity within the isobutyl group (CH-CH₂ and CH-(CH₃)₂). researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.65 ppm would show a cross-peak to the carbon signal at ~74 ppm, definitively assigning the carbinol proton and carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). libretexts.orgyoutube.com HMBC is vital for connecting molecular fragments. For example, it would show a correlation from the benzylic proton (CH-OH) to the quaternary aromatic carbon, and from the isobutyl methylene protons to another quaternary aromatic carbon, thus confirming the substitution pattern on the benzene ring. researchgate.net

The carbinol carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). In a standard NMR solvent, the spectra of both enantiomers are identical. To determine the enantiomeric purity (or enantiomeric excess) of a sample, chiral NMR shift reagents are employed. fiveable.me

These reagents, often lanthanide complexes or molecules like Pirkle's alcohol, are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. wikipedia.orgwikipedia.org Since diastereomers have different physical properties, their NMR spectra are distinct. tcichemicals.com The addition of a chiral shift reagent to a racemic or enantioenriched sample of this compound would cause signals that were previously overlapping (e.g., the carbinol proton) to split into two separate signals, one for each diastereomeric complex. The relative integration of these two new peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise measurement of enantiomeric purity. acs.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

Different ionization methods can be used to generate ions, with EI and ESI being two of the most common.

Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically produces intact molecular ions with minimal fragmentation. nih.gov For this compound (Molecular Weight: 220.37 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z of approximately 221.4. Adducts with sodium, [M+Na]⁺ (m/z ~243.4), or potassium, [M+K]⁺ (m/z ~259.5), may also be observed. This technique is excellent for confirming the molecular weight of the compound. nih.gov

Electron Ionization (EI-MS): EI is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive and reproducible fragmentation. nih.gov The resulting mass spectrum is a fingerprint of the molecule, revealing key structural motifs. For this compound, characteristic fragmentation pathways would include:

Alpha-Cleavage: The most favorable fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org This would result in the loss of a butyl radical (•C₄H₉) to form a highly stable, resonance-stabilized benzylic oxonium ion at m/z 163. This is often the base peak in the spectrum.

Loss of Water: Dehydration of the molecular ion can occur, leading to a peak at m/z 202 ([M-H₂O]⁺).

Benzylic Cleavage: Cleavage of the bond between the carbinol carbon and the aromatic ring can lead to a fragment corresponding to the isobutylbenzene (B155976) cation at m/z 133.

Tropylium (B1234903) Ion Formation: Rearrangement and cleavage of the isobutyl group from the aromatic ring could produce the characteristic tropylium ion at m/z 91, a common feature for alkylbenzene derivatives. youtube.com

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| Predicted m/z | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 220 | [M]⁺ | Molecular Ion |

| 202 | [M-H₂O]⁺ | Loss of water |

| 163 | [M-C₄H₉]⁺ | Alpha-cleavage (loss of butyl radical) |

| 133 | [C₁₀H₁₃]⁺ | Benzylic cleavage (isobutylphenyl cation) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Tandem Mass Spectrometry (MS/MS) for Structural Analysis

Tandem mass spectrometry (MS/MS) provides critical insights into the structure of this compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this analysis, the protonated molecule [M+H]⁺ is selected as the precursor ion. The fragmentation pathways observed are characteristic of secondary benzylic alcohols and compounds containing an isobutylphenyl moiety.

The collision-induced dissociation (CID) of the precursor ion leads to several key fragmentation events. A predominant pathway is the neutral loss of a water molecule (H₂O), a common fragmentation for alcohols, resulting in a highly stable carbocation. libretexts.org Another significant fragmentation mechanism is the alpha-cleavage, involving the breaking of the bond between the carbinol carbon and the butyl group, which helps to confirm the length of the alkyl chain attached to the alcohol functional group. libretexts.org Cleavage can also occur at the benzylic position, leading to the formation of ions characteristic of the isobutylphenyl structure. The fragmentation of the isobutyl group itself, typically through the loss of a methyl radical or isobutylene, provides further structural confirmation.

The primary fragmentation patterns observed for this compound in MS/MS analysis are detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 221.19 | [C₁₅H₂₅O+H]⁺ | 203.18 | H₂O | Dehydration |

| 221.19 | [C₁₀H₁₃]⁺ | 133.10 | C₅H₁₂O | Benzylic cleavage with hydrogen rearrangement |

| 221.19 | [C₁₁H₁₅]⁺ | 147.12 | C₄H₁₀O | Cleavage of C-C bond adjacent to the hydroxyl group |

| 221.19 | [C₉H₁₁]⁺ | 119.09 | C₆H₁₄O | Cleavage involving the isobutyl group |

Note: The m/z values are predicted based on the compound's structure and typical fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: a hydroxyl group, an aromatic ring, and aliphatic chains.

The most prominent feature in the spectrum is a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadening of this peak is due to intermolecular hydrogen bonding. The spectrum also shows several sharp absorption bands between 3000 and 2850 cm⁻¹, corresponding to the C-H stretching vibrations of the aliphatic isobutyl and pentanol chains.

The presence of the aromatic ring is confirmed by several signals. The sp² C-H stretching vibrations of the benzene ring appear as weaker bands just above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. Furthermore, the C-O stretching vibration of the secondary alcohol is typically found in the 1150-1050 cm⁻¹ range. The specific vibrational modes and their corresponding wavenumbers provide a detailed fingerprint for the molecule's structure.

A summary of the key IR absorption bands for this compound is provided in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (broad) | O-H Stretch | Alcohol |

| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring |

| 3000-2850 | C-H Stretch (sp³) | Alkyl Chains (Isobutyl, Pentyl) |

| 1610-1500 | C=C Stretch | Aromatic Ring |

| 1470-1430 | C-H Bend | Alkyl Chains |

| 1150-1050 | C-O Stretch | Secondary Alcohol |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring |

Note: The wavenumber ranges are characteristic for the specified functional groups and vibrational modes.

Metabolic Pathways and Biotransformation of 1 4 Isobutylphenyl Pentanol

Cytochrome P450 (CYP) Enzyme-Mediated Metabolismnih.govnih.gov

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is the most significant enzyme system involved in the Phase I metabolism of drugs and other foreign compounds. mdpi.comnih.gov These enzymes are primarily located in the liver and catalyze a variety of oxidative reactions, including hydroxylation, which is a key step in the metabolism of many substances. nih.govyoutube.com For a substrate like 1-(4-isobutylphenyl)pentanol, CYP enzymes are expected to be the principal mediators of its initial biotransformation.

Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. nih.govspringernature.com This process, known as reaction phenotyping, is typically conducted using in vitro methods. mdpi.com These methods include incubating the compound with a panel of recombinant human CYP enzymes or using human liver microsomes in the presence of isoform-selective chemical inhibitors. springernature.comnih.gov

While specific studies for this compound are not available, it is known that a small number of CYP isoforms are responsible for the metabolism of the vast majority of drugs. walshmedicalmedia.com Given its structure, the primary candidates for its metabolism would likely include members of the CYP2C and CYP3A subfamilies, which are known to metabolize a wide array of substrates. mdpi.comwalshmedicalmedia.com

Table 1: Major Human CYP450 Isoforms and Their Relevance in Drug Metabolism

| CYP Isoform | Common Substrates | Selective Inhibitors (In Vitro) | General Function |

|---|---|---|---|

| CYP1A2 | Caffeine, Theophylline | Furafylline | Metabolism of planar aromatic compounds. nih.gov |

| CYP2C9 | Warfarin, Ibuprofen (B1674241) | Sulfaphenazole | Metabolism of weakly acidic drugs. mdpi.com |

| CYP2C19 | Omeprazole, Diazepam | Ticlopidine | Metabolism of proton pump inhibitors and anticonvulsants. nih.govpensoft.net |

| CYP2D6 | Codeine, Metoprolol | Quinidine | Metabolism of many antidepressants and beta-blockers. nih.govpensoft.net |

| CYP3A4 | Midazolam, Simvastatin | Ketoconazole | Metabolism of over 50% of clinically used drugs. nih.govpensoft.net |

CYP-mediated oxidation of this compound can theoretically occur at several positions on the molecule, leading to two primary types of hydroxylation pathways:

Alkyl Hydroxylation : This involves the addition of a hydroxyl (-OH) group to the aliphatic (non-aromatic) carbon chains. For this compound, potential sites include the pentanol (B124592) side chain and the isobutyl group. This is a common metabolic pathway for compounds with alkyl substituents. mdpi.com

Phenyl Hydroxylation : This is an electrophilic aromatic substitution reaction where a hydroxyl group is added directly to the phenyl ring. nih.gov While generally less favored than aliphatic hydroxylation when long alkyl chains are present, it remains a possible metabolic route. researchgate.net

The regioselectivity of hydroxylation is determined by the specific CYP isoform involved and the steric and electronic properties of the substrate.

Dealkylation is another common CYP-mediated reaction, involving the cleavage of an alkyl group from a molecule. nih.gov In the case of this compound, this could potentially occur at the isobutyl group, although this is generally a less common pathway for this type of substituent compared to O-dealkylation or N-dealkylation reactions seen in other molecules. Further oxidation of the primary alcohol on the pentanol chain to an aldehyde and then a carboxylic acid is also a highly probable metabolic step, although this may be mediated by other enzymes like alcohol dehydrogenases and aldehyde dehydrogenases following initial CYP action. plos.org

The interaction between a CYP enzyme and its substrate can be characterized by kinetic parameters, typically described by the Michaelis-Menten model. taylorandfrancis.comnih.gov These studies are essential for understanding the efficiency and capacity of a metabolic pathway. The key parameters are:

Kₘ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the affinity of the enzyme for the substrate. researchgate.net

Vₘₐₓ (Maximum reaction velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. springernature.com

Determining these values involves incubating the substrate at various concentrations with a source of the enzyme (e.g., human liver microsomes or recombinant CYPs) and measuring the rate of metabolite formation. taylorandfrancis.com

Table 2: Representative Data from a Hypothetical Enzyme Kinetic Study

| CYP Isoform | Substrate Concentration (µM) | Reaction Velocity (pmol/min/mg protein) |

|---|---|---|

| CYP2C9 | 1 | 5.2 |

| CYP2C9 | 5 | 21.5 |

| CYP2C9 | 10 | 35.1 |

| CYP2C9 | 25 | 60.8 |

| CYP2C9 | 50 | 85.3 |

| CYP2C9 | 100 | 105.6 |

| Calculated Kₘ | 22.5 µM | |

| Calculated Vₘₐₓ | 125.0 pmol/min/mg protein |

Enzymatic Hydroxylation Mechanisms by Other Oxidoreductasesnih.gov

While CYP enzymes are the primary mediators of Phase I metabolism, other oxidoreductases can also contribute to the hydroxylation of xenobiotics. These include various non-heme monooxygenases and peroxidases that can catalyze the insertion of oxygen into C-H bonds. researchgate.netnih.gov These enzymes can be found in various tissues and may play a secondary role in the metabolism of compounds like this compound, potentially generating different hydroxylated metabolites than those produced by CYPs.

Microbial and Fungal Biotransformations of Substituted Alcoholsresearchgate.netresearchgate.netnih.govresearchgate.net

Microbial biotransformation is a powerful tool that utilizes microorganisms like bacteria and fungi to perform chemical modifications on a substrate. nih.govfrontiersin.org These processes are valued for their high regio- and stereoselectivity, often yielding products that are difficult to obtain through conventional chemical synthesis. researchgate.net Fungi, in particular, possess a diverse array of oxidative enzymes, including cytochrome P450 systems analogous to those in mammals, making them excellent models for studying drug metabolism. researchgate.netfrontiersin.org

The biotransformation of substituted alcohols by various microbial strains is well-documented. nih.gov Common reactions include:

Hydroxylation: Microbes can introduce hydroxyl groups at specific, often unactivated, positions on a molecule's carbon skeleton. frontiersin.org

Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid. plos.org

Glycosylation: The attachment of sugar moieties to the molecule, which increases water solubility.

Organisms from genera such as Aspergillus, Penicillium, Cunninghamella, and Streptomyces are frequently employed in biotransformation studies to generate novel derivatives of parent compounds. nih.gov

Screening for Novel Microorganisms with Transformation Capabilities

A variety of bacterial strains have been shown to be capable of transforming ibuprofen. biorxiv.org For instance, Priestia megaterium has demonstrated the ability to hydroxylate the isobutyl side chain of ibuprofen and form conjugates. biorxiv.org Other bacteria, such as Patulibacter sp. I11, Sphingomonas sp. Ibu-2, and Variovorax sp., have also been identified as capable of degrading ibuprofen. biorxiv.org A study involving Achromobacter spanius and Achromobacter piechaudii showed successful degradation of ibuprofen, with the identification of intermediate metabolites. mdpi.com Furthermore, a Nocardia species has been reported to reduce the carboxylic acid group of ibuprofen to an alcohol, which is then esterified. nih.govnih.gov

These findings suggest that a targeted screening of microorganisms from genera such as Nocardia, Priestia, Sphingomonas, Variovorax, and Achromobacter could yield strains with the capability to biotransform this compound. The screening process would typically involve incubating the compound with various microbial cultures and subsequently analyzing the culture broth for the disappearance of the parent compound and the appearance of new metabolites using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Table 1: Microorganisms with Potential for this compound Transformation (Based on Ibuprofen Studies)

| Microorganism Genus | Reported Transformation of Ibuprofen | Potential Transformation of this compound |

| Nocardia | Reduction of carboxylic acid, esterification nih.govnih.gov | Oxidation of the pentanol group, hydroxylation of the isobutyl chain or aromatic ring |

| Priestia | Hydroxylation of isobutyl side chain, conjugation biorxiv.org | Hydroxylation of the pentanol or isobutyl chain, conjugation of the alcohol group |

| Achromobacter | Degradation and formation of intermediate metabolites mdpi.com | Degradation, hydroxylation |

| Sphingomonas | Degradation biorxiv.org | Degradation, hydroxylation |

| Variovorax | Degradation biorxiv.org | Degradation, hydroxylation |

Characterization of Specific Enzymes in Biotransformation Processes

The biotransformation of compounds like this compound is mediated by specific enzymes. Based on the metabolism of analogous structures, several key enzyme families are likely to be involved.

Cytochrome P450 Monooxygenases (CYPs) are a major class of enzymes responsible for the phase I metabolism of a vast number of xenobiotics. mdpi.comcreative-bioarray.com These heme-thiolate enzymes are known to catalyze a variety of oxidative reactions, including hydroxylation. nih.govresearchgate.net In the context of this compound, CYPs could catalyze the hydroxylation of the isobutyl side chain or the aromatic ring, similar to the metabolism of ibuprofen which is primarily metabolized by CYP2C9 in humans. wikipedia.org The introduction of a hydroxyl group increases the water solubility of the compound, facilitating its further metabolism and excretion.

Unspecific Peroxygenases (UPOs) represent another class of enzymes with significant potential for aromatic hydroxylation. rsc.org These fungal enzymes can hydroxylate substituted benzenes. Research on a UPO from Aspergillus brasiliensis has shown its ability to catalyze both aromatic and benzylic hydroxylation. rsc.org For alkyl benzenes, an increase in the alkyl chain length was found to shift the selectivity from aromatic to benzylic hydroxylation. rsc.org This suggests that a UPO could potentially hydroxylate either the phenyl ring or the pentanol side chain of this compound.

Reductases , such as the carboxylic acid reductase found in Nocardia species, are capable of reducing carboxylic acids to alcohols. nih.gov While this compound already possesses an alcohol group, other reductase enzymes could potentially be involved in different metabolic steps if the compound undergoes initial oxidation to a ketone or aldehyde.

Transferases , such as UDP-glucuronosyltransferases (UGTs), are key enzymes in phase II metabolism. These enzymes conjugate xenobiotics with endogenous molecules like glucuronic acid, significantly increasing their polarity and facilitating their elimination. The hydroxyl group of this compound would be a prime target for glucuronidation.

Table 2: Potential Enzymes Involved in this compound Biotransformation

| Enzyme Family | Potential Reaction | Expected Product(s) |

| Cytochrome P450 Monooxygenases | Hydroxylation | Hydroxylated derivatives on the isobutyl chain or aromatic ring |

| Unspecific Peroxygenases | Hydroxylation | Hydroxylated derivatives on the aromatic ring or pentanol chain |

| Alcohol Dehydrogenases | Oxidation | 1-(4-Isobutylphenyl)pentan-1-one |

| UDP-Glucuronosyltransferases | Glucuronidation | This compound-glucuronide |

Theoretical Prediction of Metabolic Fate and Biotransformation Products

In the absence of empirical data, in silico models provide a valuable tool for predicting the metabolic fate of chemical compounds. These computational approaches can forecast potential metabolites by considering the known metabolic reactions and the substrate's chemical structure. news-medical.net

For this compound, several metabolic transformations can be predicted based on its functional groups and the metabolism of structurally related compounds:

Oxidation of the Alcohol: The primary alcohol group of the pentanol side chain is a likely site for oxidation. This could lead to the formation of the corresponding aldehyde, 1-(4-isobutylphenyl)pentanal, which could be further oxidized to 1-(4-isobutylphenyl)pentanoic acid.

Hydroxylation of the Isobutyl Side Chain: Similar to ibuprofen, the isobutyl group is susceptible to hydroxylation at its tertiary carbon, leading to the formation of a hydroxylated metabolite. biorxiv.org

Aromatic Hydroxylation: The phenyl ring could undergo hydroxylation, likely at the positions ortho or meta to the existing substituent due to steric hindrance at the para position.

Conjugation: The parent molecule's hydroxyl group, as well as any newly formed hydroxyl groups from hydroxylation reactions, can undergo phase II conjugation reactions, primarily glucuronidation.

Computational tools for metabolite prediction often employ rule-based systems derived from known metabolic pathways or more complex machine learning models. news-medical.net These tools can generate a list of probable metabolites, which can then guide analytical efforts for their identification in experimental studies. For instance, in silico studies on ibuprofen and its derivatives have been used to predict their toxicity and pharmacokinetic properties. nih.govresearchgate.net

Table 3: Predicted Metabolites of this compound

| Predicted Metabolite | Metabolic Pathway |

| 1-(4-Isobutylphenyl)pentanal | Oxidation of the primary alcohol |

| 1-(4-Isobutylphenyl)pentanoic acid | Further oxidation of the aldehyde |

| 1-(4-(2-hydroxy-2-methylpropyl)phenyl)pentanol | Hydroxylation of the isobutyl chain |

| 1-(4-Isobutyl-hydroxyphenyl)pentanol | Aromatic hydroxylation |

| This compound-glucuronide | Glucuronidation of the primary alcohol |

Chemical Reactivity and Transformation Studies of 1 4 Isobutylphenyl Pentanol

Hydrogenolysis Pathways and Product Formation

Hydrogenolysis of benzylic alcohols involves the cleavage of the carbon-oxygen bond with the addition of hydrogen, leading to the corresponding hydrocarbon. thieme-connect.de This transformation is significant for the removal of hydroxyl groups and is typically achieved using heterogeneous catalysts. thieme-connect.de For secondary benzylic alcohols like 1-(4-isobutylphenyl)pentanol, the reaction would yield 2-methyl-4-pentylbenzene.

The mechanism of benzylic alcohol hydrogenolysis can proceed through two primary pathways, and the predominant route is highly dependent on the catalyst and support used. nih.govresearchgate.net

Direct Hydrogenolysis: This pathway involves the direct cleavage of the C-O bond on the catalyst surface. The alcohol adsorbs onto the catalyst, and the C-O bond is broken with the concurrent addition of hydrogen atoms. This mechanism is often favored on carbon-supported catalysts. nih.gov For instance, studies on the hydrogenolysis of benzylic alcohols over Palladium on carbon (Pd/C) suggest the reaction proceeds with an inversion of configuration, indicative of a nucleophilic substitution-type mechanism on the catalyst surface. acs.orgbohrium.com

Dehydration-Hydrogenation: This two-step pathway begins with the acid-catalyzed or thermally-induced dehydration of the alcohol to form an alkene intermediate. Subsequently, the alkene is hydrogenated on the catalyst surface to yield the final alkane product. Alumina-supported catalysts, which possess acidic sites, tend to favor this route. nih.gov

The choice of catalyst plays a crucial role in product distribution. Carbon-supported rhodium (Rh/C) catalysts have been shown to primarily yield the C-O bond scission product (the alkane), whereas alumina-supported rhodium (Rh/Al2O3) catalysts predominantly produce the ring-hydrogenated alcohol. nih.gov Similarly, palladium-based catalysts are widely used for the hydrogenolysis of benzylic C-O bonds. thieme-connect.de The addition of a base to the reaction mixture when using Pd/C with formic acid as a hydrogen donor can suppress competing reactions, leading to excellent yields of the hydrocarbon product from secondary benzylic alcohols. acs.org

Table 1: Influence of Catalyst on Hydrogenolysis of Secondary Benzylic Alcohols

| Catalyst System | Predominant Pathway | Major Product | Reference |

|---|---|---|---|

| Rh/C | Direct Hydrogenolysis | Alkane (from C-O cleavage) | nih.gov |

| Rh/Al2O3 | Ring Hydrogenation | Cyclohexyl Alcohol derivative | nih.gov |

| Pd/C | Direct Hydrogenolysis | Alkane (with inversion of configuration) | acs.org |

Deuteration Studies for Mechanistic Elucidation

Deuteration studies are a powerful tool for distinguishing between the direct hydrogenolysis and the dehydration-hydrogenation pathways. nih.gov By using deuterium gas (D2) instead of hydrogen (H2), the location and extent of deuterium incorporation into the product molecule can provide insight into the reaction mechanism.

In the case of a direct hydrogenolysis pathway, deuterium would be incorporated specifically at the benzylic position where the C-O bond was cleaved. Conversely, if the reaction proceeds via a dehydration-hydrogenation mechanism, the alkene intermediate would undergo deuteration across the double bond. This would result in a different and more widespread pattern of deuterium incorporation in the final alkane product.

Studies on model benzylic alcohols have utilized this technique effectively. By analyzing the resulting deuterated products using mass spectrometry and 13C NMR spectroscopy, researchers have confirmed that C-O bond scission on carbon-supported catalysts primarily occurs through the direct hydrogenolysis pathway. nih.gov This is attributed to the substitution of the hydroxyl group by spillover hydrogen on the carbon support. nih.gov The use of D2O as a deuterium source in the presence of certain catalysts can also be employed to synthesize α,α-dideuterio benzyl alcohols from related ester precursors, highlighting the utility of isotopic labeling in studying reaction mechanisms. organic-chemistry.org

Oxidation Reactions and Derived Products

The oxidation of secondary alcohols is a fundamental transformation that yields ketones. For this compound, oxidation would produce 1-(4-isobutylphenyl)pentan-1-one. This reaction is a key step in the synthesis of many fine chemicals and pharmaceutical intermediates. unimi.it

The primary goal in the oxidation of secondary alcohols like this compound is the selective conversion to the corresponding ketone without cleavage of other bonds or overoxidation. A variety of oxidants and catalytic systems have been developed to achieve this with high efficiency and selectivity.

Commonly used oxidants include molecular oxygen (O2) and hydrogen peroxide (H2O2), which are considered environmentally benign. mdpi.comacs.org Traditional stoichiometric oxidants like permanganate and chromate reagents are effective but generate toxic waste products. acs.orgorganic-chemistry.org Modern methods focus on catalytic processes that use these greener oxidants. For example, platinum nanoparticles have been shown to be efficient catalysts for the aerobic oxidation of benzylic alcohols. nih.gov Iron complexes have also been utilized to catalyze the oxidation of secondary benzylic alcohols to ketones with high conversion and selectivity using hydrogen peroxide. unimi.it

Significant research has been dedicated to developing catalysts that are both active and selective for the oxidation of secondary alcohols. The ideal catalyst should operate under mild conditions, be reusable, and provide high yields of the desired ketone.

Catalyst development has explored various approaches:

Supported Noble Metals: Platinum (Pt) and Palladium (Pd) nanoparticles supported on materials like carbon or titania are effective for aerobic alcohol oxidation. acs.orgnih.gov Bimetallic Pd-Fe catalysts on a TiO2 support have shown high efficacy for the selective oxidation of benzyl alcohol via the in situ production of H2O2 from H2 and O2. acs.org

Transition Metal Complexes: Homogeneous catalysts based on manganese, iron, and other transition metals have been developed. An in situ prepared manganese catalyst has demonstrated the ability to selectively oxidize secondary alcohols to ketones at room temperature with near-stoichiometric amounts of H2O2. rug.nl

Quinone-based Catalysts: Catalyst systems comprising quinone-type compounds can selectively oxidize primary and secondary alcohols to their respective aldehydes or ketones using molecular oxygen as the terminal oxidant. google.com This process involves hydrogen abstraction from the alcohol by the quinone, followed by regeneration of the quinone by oxygen. google.com

Table 2: Catalytic Systems for the Selective Oxidation of Secondary Benzylic Alcohols

| Catalyst | Oxidant | Conditions | Product | Reference |

|---|---|---|---|---|

| Platinum Nanoparticles (Pt@CHs) | O2 | Aqueous Toluene, 80 °C | Ketone | nih.gov |

| Iron(III) Complex [Fe(III)(Br)2(Pc-L)]Br | H2O2 | Acetonitrile (B52724), mild conditions | Ketone | unimi.it |

| Pd-Fe/TiO2 | H2 + O2 (in situ H2O2) | Methanol | Ketone | acs.org |

| Manganese Complex (in situ) | H2O2 | Room Temperature | Ketone | rug.nl |

Esterification and Transesterification Reactions

Esterification is the process of forming an ester, typically from an alcohol and a carboxylic acid or its derivative. Transesterification is the transformation of one ester into another by reacting it with an alcohol. For this compound, these reactions would involve the hydroxyl group reacting with an acyl source.

The most common method for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. quora.com The reaction is an equilibrium process, and to achieve high yields, water is typically removed as it is formed. quora.com For example, reacting this compound with acetic acid would yield 1-(4-isobutylphenyl)pentyl acetate.

A more reactive alternative involves using a carboxylic acid anhydride, such as acetic anhydride, instead of a carboxylic acid. sydney.edu.auresearchgate.net This reaction is often faster and not reversible, leading to higher yields of the ester. The process is also typically catalyzed by an acid or a base. sydney.edu.au Various catalysts, including phosphomolybdic acid and 4-(N,N-dimethylamino)pyridine (DMAP), can efficiently promote the acylation of secondary alcohols with anhydrides under mild, often solvent-free, conditions. organic-chemistry.org

Transesterification can be achieved by reacting the alcohol with an ester in the presence of an acid or base catalyst. For instance, refluxing this compound in ethyl acetate with a suitable catalyst, such as a Zn-cluster complex or a solid catalyst like Na2Si2O5, can produce 1-(4-isobutylphenyl)pentyl acetate and ethanol (B145695). ntnu.noorganic-chemistry.org This method is particularly useful when the corresponding carboxylic acid is unstable or difficult to handle. The reaction conditions for secondary alcohols may require higher temperatures or more active catalysts compared to primary alcohols due to steric hindrance. researchgate.netnih.gov

Table 3: Common Esterification Methods for Secondary Alcohols

| Reaction Type | Acyl Source | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | Strong Acid (e.g., H2SO4) | Reversible; requires removal of water for high yield. | quora.com |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Acid (H2SO4) or Base (DMAP) | Generally irreversible and faster than Fischer esterification. | sydney.edu.auorganic-chemistry.org |

Chemical Esterification for Prodrug Development or Derivatization

The hydroxyl group of this compound is a prime target for chemical esterification. This reaction is a common strategy in drug discovery to create prodrugs, which are inactive or less active derivatives that are converted to the active parent drug in the body. nih.govnih.govjns.edu.af Esterification can enhance properties such as solubility, stability, and membrane permeability. jns.edu.afscirp.org

For instance, the lipophilicity of a drug can be increased by esterification with aliphatic alcohols, which may facilitate passive diffusion across cell membranes. scirp.org In the case of this compound, esterification could be achieved by reacting it with a carboxylic acid or an activated carboxylic acid derivative (such as an acid chloride or anhydride) in the presence of a catalyst.

Table 1: Examples of Ester Prodrugs and their Parent Drugs

| Prodrug | Parent Drug | Purpose of Esterification |

|---|---|---|

| Pivampicillin | Ampicillin | Improve oral bioavailability nih.gov |

| Valacyclovir | Acyclovir | Enhance intestinal absorption nih.gov |

| Oseltamivir | Oseltamivir carboxylate | Improve bioavailability nih.gov |

The design of an ester prodrug of this compound would involve selecting an appropriate promoiety (the ester group) to be cleaved by esterases in the body, releasing the active parent compound. The choice of this promoiety can influence the rate and site of prodrug activation.

Enzymatic Esterification and Transesterification for Chiral Products

Enzymatic methods for esterification and transesterification offer several advantages over chemical synthesis, particularly in terms of selectivity and milder reaction conditions. nih.govnih.gov Lipases are commonly employed enzymes for these transformations and are known for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity. beilstein-journals.org

For a chiral molecule like this compound, which possesses a stereocenter at the carbinol carbon, enzymatic kinetic resolution is a valuable technique to separate the enantiomers. This process involves the selective esterification of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester.

A study on the lipase-catalyzed transesterification of (±)-2-methyl-2-nitrobut-3-en-1-ol provides a relevant example of this approach. nih.gov In this study, various lipases were screened for their ability to resolve the racemic alcohol. The enantioselectivity of the reaction was found to be highly dependent on the enzyme and the reaction conditions, such as temperature.

Table 2: Lipase-Catalyzed Transesterification of a Chiral Alcohol

| Entry | Enzyme | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Product (%) | Enantiomeric Excess of Substrate (%) |

|---|---|---|---|---|---|---|

| 1 | Lipase QLM | Room Temp | 0.17 | 35 | 54 | 75 |

| 2 | Lipase PS | Room Temp | 24 | 48 | 26 | 24 |

| 3 | Lipase AY | Room Temp | 24 | 49 | 10 | 10 |

| 4 | Lipase QLM | -20 | 1.5 | 28 | 68 | 44 |

Data adapted from a study on a model chiral alcohol to illustrate the principle of enzymatic resolution. nih.gov

This methodology could be applied to this compound to obtain enantiomerically pure forms of the alcohol, which is often crucial for pharmacological activity as different enantiomers can have distinct biological effects.

Other Synthetic Transformations Involving the Hydroxyl Group or Aromatic Ring

Beyond esterification, the hydroxyl group of this compound can undergo a range of other synthetic transformations. nih.gov These reactions are useful for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Transformations of the Hydroxyl Group:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-isobutylphenyl)pentan-1-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions.

Etherification: Formation of ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. nih.gov This activation allows for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloride or bromide.

Transformations of the Aromatic Ring:

Electrophilic Aromatic Substitution: The isobutylphenyl ring is susceptible to electrophilic aromatic substitution reactions. The isobutyl group is an ortho-, para-director. Common reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the existing isobutyl group can complicate these reactions.

These synthetic transformations provide access to a wide array of derivatives of this compound, enabling a thorough investigation of its chemical space and potential applications.

Advanced Analytical Methodologies for Quantification and Purity Assessment

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a polar molecule like 1-(4-Isobutylphenyl)pentanol, which contains a hydroxyl group, method development often requires specific strategies to ensure successful analysis.

The selection of the appropriate GC column is the most critical step in method development, as the stationary phase chemistry dictates the separation mechanism. gcms.cz For compounds like this compound, which are typically analyzed along with other structurally similar ibuprofen (B1674241) impurities, the separation is based on differences in polarity and boiling points.

Column Chemistry : A non-polar or mid-polarity column is generally preferred. A common choice is a column with a stationary phase of 5% Phenyl Polysiloxane, which separates compounds primarily by boiling point but with selectivity for aromatic compounds. thermofisher.com For more polar analytes, bonded polyethylene (B3416737) glycol-based stationary phases (e.g., WAX phases) could be considered, although care must be taken if silylation derivatization is used, as the reagents can react with the column. phenomenex.com